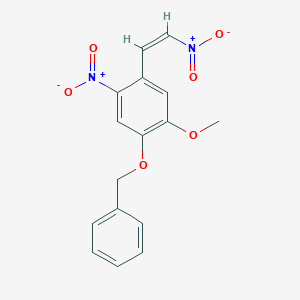
1-Methoxy-4-nitro-5-(2-nitroethenyl)-2-phenylmethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene is a chemical compound with the molecular formula C16H14N2O6 and a molecular weight of 330.29 g/mol . It is a specialty product often used in proteomics research . The compound is characterized by its solid physical state and solubility in chloroform and dichloromethane .
Métodos De Preparación
The synthesis of 4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene involves several steps. The reaction conditions typically involve the use of strong acids like sulfuric acid and nitric acid at controlled temperatures to ensure the selective nitration of the compound . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects . For example, it may interact with enzymes involved in oxidative stress or inflammation, modulating their activity and resulting in therapeutic benefits .
Comparación Con Compuestos Similares
4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene can be compared with similar compounds such as:
4-Benzyloxy-3-methoxy-beta-nitrostyrene: This compound has a similar structure but lacks one of the nitro groups, resulting in different chemical and biological properties.
4-Benzyloxy-3-methoxy-6-alpha-dinitrostyrene: This isomer has the nitro group at the alpha position instead of the beta position, leading to variations in reactivity and applications.
The uniqueness of 4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Actividad Biológica
1-Methoxy-4-nitro-5-(2-nitroethenyl)-2-phenylmethoxybenzene, also known by its CAS number 2426-89-3, is a complex organic compound with significant biological activity attributed to its nitro and methoxy functional groups. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H14N2O6
- Molar Mass : 330.29 g/mol
- Melting Point : 163–164 °C
- Boiling Point : 547.4 °C
- Density : 1.335 g/cm³
- Solubility : Soluble in chloroform and dichloromethane
The biological activity of nitro compounds, including this compound, is primarily attributed to the presence of the nitro group (−NO2). Upon reduction, these compounds generate reactive intermediates that can interact with cellular components, leading to various biological effects:
- Antimicrobial Activity : Nitro compounds can exert antimicrobial effects by producing toxic intermediates that damage microbial DNA. This mechanism is crucial for the efficacy of drugs like metronidazole, which is used against anaerobic bacteria and protozoa .
- Anticancer Properties : Some studies suggest that nitro compounds can induce apoptosis in cancer cells through oxidative stress and DNA damage pathways. The nitro group may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets .
Biological Activity Overview
Case Studies and Research Findings
- Antimicrobial Efficacy :
-
Toxicological Evaluation :
- Toxicological assessments have shown that while 1-Methoxy-4-nitro compounds are not acutely toxic via oral or dermal routes, chronic exposure can lead to hematological changes such as anemia and organ weight alterations in animal models . These findings underline the need for careful evaluation of long-term exposure risks.
-
Anticancer Potential :
- Research has indicated that nitro derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines. The mechanism involves increased oxidative stress and subsequent activation of apoptotic pathways . This positions such compounds as potential candidates for further development in cancer therapeutics.
Propiedades
Número CAS |
2426-89-3 |
|---|---|
Fórmula molecular |
C16H14N2O6 |
Peso molecular |
330.29 g/mol |
Nombre IUPAC |
1-methoxy-4-nitro-5-[(Z)-2-nitroethenyl]-2-phenylmethoxybenzene |
InChI |
InChI=1S/C16H14N2O6/c1-23-15-9-13(7-8-17(19)20)14(18(21)22)10-16(15)24-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/b8-7- |
Clave InChI |
JSBRNDUJBKQPGF-FPLPWBNLSA-N |
SMILES |
COC1=C(C=C(C(=C1)C=C[N+](=O)[O-])[N+](=O)[O-])OCC2=CC=CC=C2 |
SMILES isomérico |
COC1=C(C=C(C(=C1)/C=C\[N+](=O)[O-])[N+](=O)[O-])OCC2=CC=CC=C2 |
SMILES canónico |
COC1=C(C=C(C(=C1)C=C[N+](=O)[O-])[N+](=O)[O-])OCC2=CC=CC=C2 |
Sinónimos |
1-Methoxy-4-nitro-5-(2-nitroethenyl)-2-(phenylmethoxy)benzene; _x000B_1-Benzyloxy-2-methoxy-5-nitro-4-(2-nitrovinyl)benzene; NSC 149887; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















